![molecular formula C12H9ClN4O3 B14937658 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B14937658.png)
4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a methylpyrimidinyl group, and a nitrobenzamide moiety
Vorbereitungsmethoden
The synthesis of 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the nitration of a suitable benzamide precursor followed by chlorination and subsequent coupling with a methylpyrimidinyl derivative. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide include other nitrobenzamide derivatives and pyrimidinyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9ClN4O3 |
---|---|
Molekulargewicht |
292.68 g/mol |
IUPAC-Name |
4-chloro-N-(4-methylpyrimidin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H9ClN4O3/c1-7-4-5-14-12(15-7)16-11(18)8-2-3-9(13)10(6-8)17(19)20/h2-6H,1H3,(H,14,15,16,18) |
InChI-Schlüssel |
IXIFYTCXIPGCKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.